molecular formula C6H6Cl2N2O2 B13756444 4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione CAS No. 5203-60-1

4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione

Cat. No.: B13756444
CAS No.: 5203-60-1
M. Wt: 209.03 g/mol
InChI Key: UXAHTPYDYCZYER-UHFFFAOYSA-N
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Description

3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and chemical biology. It has been used as an intermediate in the synthesis of various insecticides, acaricides, and ectoparasiticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- typically involves the reaction of hydrazine derivatives with appropriate diketones or keto acids. One common method is the condensation of 4,5-dichloro-1,2-dihydro-1,2-dimethyl-3,6-pyridazinedione with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and peptides, leading to modifications that affect their function. This property is particularly useful in the site-selective modification of cysteines and disulfides in proteins .

Properties

CAS No.

5203-60-1

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209.03 g/mol

IUPAC Name

4,5-dichloro-1,2-dimethylpyridazine-3,6-dione

InChI

InChI=1S/C6H6Cl2N2O2/c1-9-5(11)3(7)4(8)6(12)10(9)2/h1-2H3

InChI Key

UXAHTPYDYCZYER-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C(=O)N1C)Cl)Cl

Origin of Product

United States

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